Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine
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Overview
Description
Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction could produce reduced forms of the peptide.
Scientific Research Applications
Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-leucine: A simpler dipeptide with similar structural elements.
Glycyl-L-alanine: Another dipeptide used in similar research contexts.
Uniqueness
Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine is unique due to its complex structure and the combination of multiple amino acids, which may confer distinct biological activities and properties not found in simpler peptides.
Properties
CAS No. |
921783-92-8 |
---|---|
Molecular Formula |
C28H48N10O11 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H48N10O11/c1-13(2)6-16(36-21(42)10-31-20(41)9-32-25(46)15(5)35-19(40)8-29)26(47)33-11-22(43)38-24(14(3)4)28(49)37-17(7-18(30)39)27(48)34-12-23(44)45/h13-17,24H,6-12,29H2,1-5H3,(H2,30,39)(H,31,41)(H,32,46)(H,33,47)(H,34,48)(H,35,40)(H,36,42)(H,37,49)(H,38,43)(H,44,45)/t15-,16-,17-,24-/m0/s1 |
InChI Key |
JOLYTJVYZSEQCG-ZDNFIVBRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
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